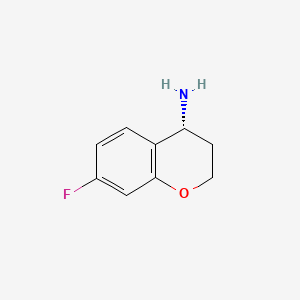

(R)-7-fluorochroman-4-amine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(4R)-7-fluoro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQCCSDLCJERPE-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677281 | |

| Record name | (4R)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911826-11-4 | |

| Record name | (4R)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911826-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of R 7 Fluorochroman 4 Amine Within Contemporary Chemical Research

Significance of Chiral Amines in Organic Synthesis and Medicinal Chemistry Research

Chiral amines are organic compounds that are indispensable in the fields of organic synthesis and medicinal chemistry. sioc-journal.cnopenaccessgovernment.org They are fundamental components of many natural products, pharmaceuticals, and agrochemicals. researchgate.netresearchgate.netnih.gov It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment. openaccessgovernment.orgnih.gov The specific three-dimensional arrangement (stereochemistry) of these amines is often crucial for biological activity, as different enantiomers of a molecule can have vastly different pharmacological or toxicological effects. openaccessgovernment.org

In organic synthesis, chiral amines serve multiple roles. They are used as:

Building Blocks: They are incorporated directly into the structure of target molecules, providing a key chiral center from which the rest of the molecule is constructed. sioc-journal.cnsigmaaldrich.com

Resolving Agents: They can be used to separate racemic mixtures of other chiral compounds. sigmaaldrich.com

Chiral Auxiliaries: Temporarily attached to a non-chiral substrate, they guide a chemical reaction to produce a specific stereoisomer before being removed. sioc-journal.cnsigmaaldrich.com

Catalysts and Ligands: Chiral amines or their derivatives are used to create catalysts for asymmetric reactions, which are highly efficient methods for producing enantiomerically pure compounds. researchgate.netnih.gov

The synthesis of chiral amines itself is a major focus of research, with methods like asymmetric reductive amination, hydroamination, and various transition-metal catalyzed reactions being continuously developed to improve efficiency and stereoselectivity. researchgate.netrsc.orgd-nb.info

The Chroman Scaffold: Historical Context and Research Relevance

The chroman ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a privileged scaffold in medicinal chemistry. nih.govcore.ac.uk This means that the chroman core is a recurring structural motif found in a wide range of biologically active compounds, both natural and synthetic. core.ac.uknih.gov

Historically, chroman-based structures are found in nature in the form of flavonoids, isoflavonoids, and tocopherols (B72186) (like Vitamin E). nih.govcore.ac.uk These natural products exhibit a vast array of biological activities. In modern medicinal chemistry, the chroman-4-one (or chromanone) scaffold, a close relative of chroman, is of particular interest. nih.govresearchgate.net

The research relevance of the chroman scaffold is extensive, with derivatives being investigated for a multitude of therapeutic applications. nih.gov The structural rigidity and synthetic accessibility of the chroman core make it an excellent framework for presenting various functional groups in a defined three-dimensional space, allowing for interaction with biological targets. nih.govgu.se

Impact of Fluorine Substitution in Stereoselective Synthesis and Molecular Design

The introduction of fluorine into organic molecules is a powerful strategy in modern molecular design, particularly in medicinal chemistry. nih.govmdpi.com Approximately 30% of pharmaceuticals contain fluorine. bohrium.com The unique properties of the fluorine atom can profoundly alter a molecule's physical, chemical, and biological characteristics. nih.govbeilstein-journals.org

Key impacts of fluorine substitution include:

Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. mdpi.com Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can block this pathway, increasing the molecule's stability and bioavailability in the body. mdpi.com

Altered Basicity (pKa): As the most electronegative element, fluorine has a strong electron-withdrawing effect. mdpi.com This can significantly lower the pKa (increase the acidity) of nearby functional groups, such as amines, which can affect the molecule's charge state, solubility, and interaction with biological targets. beilstein-journals.org

Conformational Control: The introduction of a C-F bond can influence the preferred conformation (shape) of a molecule. This "fluorine gauche effect" can be used to pre-organize a molecule into a specific shape that is optimal for binding to a receptor. nih.govresearchgate.net

Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity to target proteins. beilstein-journals.org

Membrane Permeability: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. nih.gov

In stereoselective synthesis, fluorine substitution can influence the outcome of chemical reactions, sometimes enabling transformations that are otherwise difficult or leading to high levels of stereocontrol. chinesechemsoc.orgcas.cn

Research Scope and Focus on (R)-7-fluorochroman-4-amine

This compound is a chiral building block available for use in chemical synthesis. fluorochem.co.ukbldpharm.combldpharm.com Its structure combines the key features discussed previously: a chiral amine at the 4-position, a chroman scaffold, and a fluorine atom on the aromatic ring. While specific, in-depth research publications focusing solely on this compound are not prevalent in public literature, its availability from chemical suppliers indicates its utility as a starting material or intermediate in drug discovery and development projects.

The focus on this specific molecule in a research context would be to leverage the combined properties of its constituent parts. A researcher might use this compound to synthesize a series of new, more complex molecules. The (R)-stereochemistry of the amine is fixed, providing a crucial chiral center. The 7-fluoro substituent could enhance metabolic stability or modulate the electronic properties of the aromatic ring. The chroman framework provides a rigid scaffold for building upon.

The primary research application of this compound is as a fragment or building block for the synthesis of novel bioactive compounds, likely targeting areas where chroman-based structures have already shown promise.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 911826-11-4 fluorochem.co.uk |

| Molecular Formula | C₉H₁₀FNO fluorochem.co.ukbldpharm.com |

| Molecular Weight | 167.18 g/mol bldpharm.com |

| Appearance | Inquire |

| Purity | Typically ≥95% fluorochem.co.uk |

| SMILES | N[C@@H]1CCOc2cc(F)ccc21 fluorochem.co.uk |

| InChI | InChI=1S/C9H10FNO/c10-7-2-3-8-5-12-4-1-6(11)9(8)7/h2-3,6H,1,4-5,11H2/t6-/m1/s1 fluorochem.co.uk |

Chemical Transformations and Scaffold Derivatization of the R 7 Fluorochroman 4 Amine Core

Amine Functionalization Reactions

The primary amine at the 4-position of the (R)-7-fluorochroman-4-amine core is a key site for derivatization, allowing for the introduction of a wide array of substituents through various nitrogen-centered reactions. These modifications are crucial for modulating the pharmacological and physicochemical properties of the resulting molecules.

Acylation and Sulfonylation Reactions

The nucleophilic amine readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These functional groups are prevalent in drug molecules due to their ability to act as hydrogen bond donors and acceptors.

Acylation: The reaction of this compound with carboxylic acids, acyl chlorides, or anhydrides yields the corresponding N-acylated derivatives. Acidic conditions can be used for the direct O-acylation of similar compounds like hydroxyamino acids, which involves dissolving the amino compound in an acid mixture and adding an acyl chloride nih.gov. Amide bond formation is a cornerstone of medicinal chemistry, and numerous coupling reagents have been developed to facilitate this transformation under mild conditions nih.gov.

Sulfonylation: Sulfonamides are synthesized by reacting the amine with sulfonyl chlorides, typically in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct ekb.egijarsct.co.in. This reaction is robust and high-yielding ekb.egorganic-chemistry.org. Alternative methods for sulfonamide synthesis include the reaction of amines with sulfonic acids under microwave irradiation or the in-situ generation of sulfonyl chlorides from thiols followed by amination organic-chemistry.org. A milder, HCl-free approach involves activating sulfonic acids with reagents like Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate), which is compatible with acid-sensitive functional groups luxembourg-bio.com.

| Reaction Type | Reagent | Conditions | Product Type |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Base (e.g., Pyridine, Triethylamine) | N-Acyl-7-fluorochroman-4-amine |

| Acylation | Carboxylic Acid (R-COOH) | Coupling Agent (e.g., DCC, EDC) | N-Acyl-7-fluorochroman-4-amine |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Pyridine) | N-Sulfonyl-7-fluorochroman-4-amine |

| Sulfonylation | Sulfonic Acid (R-SO₃H) | Activating Agent (e.g., Oxyma) | N-Sulfonyl-7-fluorochroman-4-amine |

Alkylation and Arylation of the Amine Nitrogen

Direct alkylation or arylation of the amine nitrogen introduces substituents that can significantly alter steric bulk, lipophilicity, and electronic properties.

Alkylation: Reductive amination is a premier method for N-alkylation, as it avoids the overalkylation often seen with direct alkylation using alkyl halides harvard.edumasterorganicchemistry.com. This process involves the condensation of the amine with an aldehyde or ketone to form an imine or iminium ion, which is then reduced in situ to the corresponding secondary or tertiary amine harvard.edupurdue.edu. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the carbonyl starting material harvard.edumasterorganicchemistry.com. Stepwise procedures can also be used to control dialkylation when reacting with certain aldehydes organic-chemistry.org.

Arylation: N-arylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This methodology allows for the formation of a carbon-nitrogen bond between the chromanamine and an aryl halide or triflate. Copper-catalyzed N-arylation of related sulfonamides using aryl boronic acids has also been reported to proceed in quantitative yield ekb.eg.

Formation of Complex Amine Derivatives

The primary amine serves as a nucleophile for the synthesis of more complex derivatives like ureas, thioureas, and guanidines.

Ureas: Urea (B33335) derivatives are commonly prepared by reacting the amine with an isocyanate (R-N=C=O) beilstein-journals.orgbioorganic-chemistry.com. Alternatively, carbamoyl (B1232498) chlorides or activated carbamates, such as 4-nitrophenyl-N-benzylcarbamate, can be used, with the latter being stable enough for use in aqueous environments bioorganic-chemistry.com. The synthesis can also be achieved through palladium-catalyzed carbonylation of azides in the presence of the amine organic-chemistry.org.

Thioureas and Guanidines: The synthesis of thioureas typically involves the reaction of the amine with an isothiocyanate (R-N=C=S) beilstein-journals.org. Guanidines can be formed by reacting the amine with a guanylating agent, such as N,N'-di-Boc-N''-triflylguanidine. Mechanochemical methods, such as ball milling, have emerged as a solvent-free and efficient approach for the synthesis of ureas, thioureas, and guanidines beilstein-journals.org.

Functionalization of the Chroman Ring System

Beyond the amine, the chroman ring itself offers positions for further chemical modification, enabling fine-tuning of the scaffold's properties.

Substitution Reactions at Positions 2, 3, 6, and 8 of the Chroman Core

Positions 6 and 8 (Aromatic Ring): The aromatic portion of the chroman ring is susceptible to electrophilic aromatic substitution (EAS) libretexts.orgyoutube.com. The existing fluorine at C-7 and the ether oxygen are ortho-, para-directing groups. The fluorine atom is generally considered a weakly activating group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect oup.com. Therefore, electrophiles are likely to be directed to the C-6 and C-8 positions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation youtube.com. Studies on related chroman-4-one scaffolds have shown that introducing larger, electron-withdrawing substituents at the 6- and 8-positions can be crucial for biological activity acs.org.

| Position | Reaction Type | Typical Reagents | Potential Product |

|---|---|---|---|

| 6 and 8 | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄; Br₂/FeBr₃ | Nitro or Bromo substituted chroman |

| 6 and 8 | Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl substituted chroman |

| 3 | Radical Halogenation | N-Bromosuccinimide (NBS) | 3-Bromo-7-fluorochroman-4-amine |

Ring-Opening and Ring-Closing Reactions of Chromans

Ring-Opening: The ether linkage in the chroman ring can be cleaved under harsh conditions, for example, with strong acids like HBr or HI. More complex ring-opening reactions can be initiated by nucleophilic attack, sometimes followed by rearrangement. For instance, palladium-catalyzed reactions of 3-iodochromones with amines can proceed via an aza-Michael addition followed by a ring-opening/ring-closing cascade to yield different heterocyclic products acs.orgnih.gov.

Ring-Closing: The synthesis of the chroman scaffold itself is often achieved through ring-closing reactions. Intramolecular cyclization strategies are common. Ring-closing metathesis (RCM) is a powerful modern technique for forming unsaturated rings, including those found in chroman precursors like dihydropyrans, and has been used to synthesize a wide variety of heterocyclic systems wikipedia.orgresearchgate.netnih.govnih.gov. Another approach involves the Lewis acid-promoted rearrangement of spirodienones, generated from phenol (B47542) derivatives, which can be controlled by the electronic properties of substituents on the aromatic ring to form the chroman system oup.comoup.com.

Electrophilic Aromatic Substitution on the Fluorinated Phenyl Ring

The benzene (B151609) ring of the 7-fluorochroman-4-amine (B1394135) core is amenable to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems. nrochemistry.comwikipedia.org The regioselectivity of these substitutions is dictated by the electronic effects of the substituents already present on the ring: the fluorine atom at C-7 and the ether oxygen of the pyran ring.

The fluorine atom is an ortho-, para-directing yet deactivating substituent. chemistrytalk.orglibretexts.org It directs incoming electrophiles to the C-6 and C-8 positions through resonance stabilization of the intermediate arenium ion, despite being electron-withdrawing by induction. The ether oxygen, as part of the dihydro-pyran ring, is an activating, ortho-, para-directing group. It donates electron density to the aromatic ring, particularly at the C-6 and C-8 positions, thereby activating them towards electrophilic attack.

The combined influence of these two substituents strongly favors electrophilic substitution at the C-6 and C-8 positions. The C-5 position is sterically hindered and electronically less favored. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to yield a mixture of 6- and 8-substituted products. The precise ratio of these isomers would depend on the specific reaction conditions and the nature of the electrophile. chemistrytalk.org To prevent reactions at the amine group, it would typically require protection, for example, through acylation, prior to performing EAS on the aromatic ring. youtube.com

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the most likely sites of substitution by calculating the energies of the possible Wheland intermediates (σ-complexes) or by mapping the electrostatic potential of the molecule. d-nb.infonih.gov Such studies can provide valuable insights into the regioselectivity of various electrophilic aromatic substitution reactions on the this compound scaffold. nih.gov

| Reaction | Reagents | Major Predicted Products | Minor Predicted Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-(R)-7-fluorochroman-4-amine, 8-Nitro-(R)-7-fluorochroman-4-amine | Di-substituted products |

| Bromination | Br₂, FeBr₃ | 6-Bromo-(R)-7-fluorochroman-4-amine, 8-Bromo-(R)-7-fluorochroman-4-amine | Di-substituted products |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-(R)-7-fluorochroman-4-amine, 8-Acyl-(R)-7-fluorochroman-4-amine | - |

Formation of Fused Heterocyclic Systems from Chroman-4-amine (B2768764) Derivatives

The chroman-4-amine scaffold serves as an excellent starting point for the synthesis of more complex, polycyclic molecules through the formation of fused heterocyclic rings. These reactions often utilize the amine functionality as a key reactive handle to build new ring systems onto the chroman core, leading to novel chemical entities with potential biological activities. rsc.orgnih.gov

One prominent strategy involves the construction of fused pyridine or pyrimidine (B1678525) rings, leading to chromeno[4,3-b]pyridines, chromeno[3,2-c]pyridines, or chromeno[4,3-d]pyrimidines. mdpi.comnih.govglobethesis.com For instance, derivatives of this compound could undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization to afford fused pyridinone systems. Similarly, reaction with appropriate precursors can lead to the formation of fused pyrimidines, a common motif in pharmacologically active compounds. nih.govnih.gov

Furthermore, intramolecular cyclization reactions can be envisioned. For example, after N-acylation of the amine with a suitable substrate to form a β-arylethylamide analogue, an intramolecular electrophilic aromatic substitution reaction such as the Bischler-Napieralski reaction could be employed. nrochemistry.comwikipedia.org This would involve cyclization of the amide onto the electron-rich aromatic ring, typically at the C-5 position, to generate a fused dihydropyridine (B1217469) ring, which could be subsequently aromatized. The success of this cyclization would depend on the activation of the aromatic ring and the specific reaction conditions used. jk-sci.com

The Mannich reaction provides another pathway for annulation, where the amine, an aldehyde (like formaldehyde), and a C-H acidic compound react to form a new carbon-carbon bond, potentially leading to a fused ring system after subsequent cyclization. wikipedia.orgnih.gov

| Target Fused System | General Reaction Type | Required Co-reagents/Conditions |

|---|---|---|

| Chromeno[4,3-b]pyridine | Condensation/Cyclization | β-ketoesters, malononitrile, or similar synthons |

| Chromeno[4,3-d]pyrimidine | Condensation/Cyclization | Amidines, urea derivatives, with appropriate dicarbonyl precursors |

| Dihydro-chromeno[3,4-c]pyridine | Bischler-Napieralski Reaction | Acylation followed by dehydrating acid catalyst (e.g., POCl₃, P₂O₅) |

| Functionalized Chromano-pyrrolidine | Mannich Reaction/Cyclization | Formaldehyde and a C-H acidic compound |

Investigating Reaction Mechanisms and Pathways for Derivatization

A thorough understanding of the reaction mechanisms and pathways involved in the derivatization of this compound is essential for controlling reaction outcomes and designing rational synthetic routes. Both experimental and computational methods are employed to elucidate these mechanisms.

Derivatization of the primary amine at the C-4 position typically proceeds via nucleophilic attack of the amine nitrogen on an electrophilic center. A common example is N-acylation, which follows a nucleophilic acyl substitution mechanism. researchgate.netbath.ac.uk In this reaction, the amine attacks the carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride), leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a leaving group yields the corresponding amide. youtube.com The kinetics and feasibility of this reaction are influenced by the steric hindrance around the amine and the electrophilicity of the acylating agent.

The mechanism for the electrophilic aromatic substitution reactions discussed in section 3.2.3 involves the formation of a resonance-stabilized carbocation known as an arenium ion or σ-complex. wikipedia.org The aromatic π-system acts as a nucleophile, attacking the electrophile. This initial step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. A subsequent rapid deprotonation from the carbon atom bearing the new electrophile restores aromaticity and yields the substituted product. researchgate.net Computational chemistry plays a vital role in studying these pathways, allowing for the calculation of activation energies and the visualization of transition state structures, which helps in predicting the regioselectivity. nih.gov

For the formation of fused heterocycles, the mechanisms can be more complex, often involving a cascade of reactions. In the case of a Bischler-Napieralski-type reaction, the mechanism is believed to proceed through the formation of a nitrilium ion intermediate after the initial reaction of the amide with a dehydrating agent. nrochemistry.comwikipedia.org This highly electrophilic species then undergoes an intramolecular electrophilic attack on the aromatic ring to complete the cyclization. Investigating these multi-step pathways often requires a combination of techniques, including the isolation of intermediates, isotopic labeling studies, and detailed kinetic analysis to build a comprehensive mechanistic picture.

Stereochemical Aspects and Chirality Control

Importance of Enantiomeric Purity in Chiral Fluorochroman-4-amines

Controlling the enantiomeric purity of chiral drugs is of paramount importance in pharmaceutical chemistry. For chiral compounds like 7-fluorochroman-4-amine (B1394135), the specific spatial arrangement of each enantiomer can lead to significant differences in their pharmacological and toxicological profiles. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects. This necessity for enantiomerically pure compounds has driven the development of reliable analytical methods to separate and quantify enantiomers. longdom.orgresearchgate.net

The distinct biological activities of enantiomers arise from their differential interactions with chiral biological macromolecules, such as enzymes and receptors. Therefore, ensuring high enantiomeric purity is a critical quality attribute for the therapeutic application of chiral amines, safeguarding both efficacy and patient safety. The development of stereoselective analytical methods is crucial for the pharmaceutical industry to control the enantiomeric purity of drugs. longdom.org

Methodologies for Absolute Configuration Determination

Determining the absolute spatial arrangement of atoms at a chiral center, known as the absolute configuration, is a fundamental step in stereochemical analysis. purechemistry.org For chiral chroman derivatives, several powerful analytical techniques are employed to unambiguously assign the (R) or (S) configuration.

X-ray crystallography stands as a definitive method for determining the absolute configuration of chiral molecules. purechemistry.org This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of every atom in the molecule and the crystal lattice. purechemistry.orgresearchgate.net

For chiral chroman derivatives, obtaining a suitable crystal of the compound or a derivative allows for the unambiguous assignment of the absolute configuration at the stereocenter. nih.gov This method provides incontrovertible proof of the molecule's three-dimensional structure. researchgate.net

Table 1: Key Aspects of X-ray Crystallography for Absolute Configuration Determination

| Feature | Description |

| Principle | Based on the diffraction of X-rays by the ordered arrangement of atoms in a crystal. |

| Requirement | A single, high-quality crystal of the compound or a suitable derivative. |

| Information Yield | Provides a complete 3D structure, including bond lengths, bond angles, and the absolute stereochemistry. |

| Significance | Considered the "gold standard" for unambiguous determination of absolute configuration. researchgate.net |

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org VCD is particularly sensitive to the three-dimensional structure of a molecule in solution, making it a powerful tool for determining the absolute configuration of chiral molecules without the need for crystallization. wikipedia.orgnih.gov

The VCD spectrum of a molecule is unique to its absolute configuration. By comparing the experimentally measured VCD spectrum with spectra predicted by quantum chemical calculations, such as those based on Density Functional Theory (DFT), the absolute configuration can be confidently assigned. wikipedia.orgmdpi.com This method is highly sensitive to the conformational subtleties of molecules. researchgate.net

Table 2: Principles of Vibrational Circular Dichroism (VCD)

| Aspect | Detail |

| Technique | Measures the difference in absorption of left and right circularly polarized infrared light during vibrational transitions. researchgate.net |

| Application | Determines the absolute configuration and conformation of chiral molecules in solution. wikipedia.org |

| Methodology | Involves comparing the experimental VCD spectrum to quantum mechanically calculated spectra for each enantiomer. mdpi.com |

| Advantage | Non-destructive and does not require crystallization, providing structural information for molecules in their natural solution state. |

The absolute configuration of a chiral molecule can also be determined by correlating its properties with those of a known chiral standard. This can be achieved through several methods:

Comparison of Specific Optical Rotation: The specific optical rotation ([α]D) is a characteristic property of a chiral compound. By comparing the sign and magnitude of the measured specific optical rotation of a chroman derivative with that of a structurally related compound whose absolute configuration is already known, a tentative assignment can be made. nih.gov

Chiral Derivatizing Agents (CDAs) in NMR Spectroscopy: In this method, the chiral amine is reacted with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers exhibit distinct signals in the Nuclear Magnetic Resonance (NMR) spectrum. By analyzing the differences in the chemical shifts (Δδ) of the diastereomeric derivatives, the absolute configuration of the original amine can be deduced based on established models. illinois.edu This technique is particularly useful for determining the enantiomeric purity of amino-group compounds.

Control of Stereochemistry in Synthetic Pathways

The synthesis of an enantiomerically pure compound like (R)-7-fluorochroman-4-amine requires precise control over the stereochemical outcome of the chemical reactions. This is achieved through stereoselective synthesis, which favors the formation of one stereoisomer over another.

Strategies for controlling stereochemistry in the synthesis of chiral chroman-4-amines often involve:

Asymmetric Synthesis: This approach utilizes chiral catalysts, reagents, or auxiliaries to introduce the desired stereochemistry during the reaction.

Resolution: In this method, a racemic mixture of the amine is prepared and then separated into its individual enantiomers. This can be accomplished by reacting the racemate with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, followed by the removal of the resolving agent.

Chiral Pool Synthesis: This strategy starts with an enantiomerically pure starting material from a readily available natural source (the "chiral pool") and converts it through a series of chemical reactions into the desired target molecule, preserving the initial stereochemistry.

The design of synthetic pathways often incorporates building blocks with predetermined chirality to ensure the controlled and efficient synthesis of the desired diastereomer. For instance, a stereoselective synthesis can be designed to produce a single enantiomer of a target compound, with its absolute configuration being confirmed by methods like X-ray crystallography. nih.gov

Comprehensive Spectroscopic and Crystallographic Characterization of R 7 Fluorochroman 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal analytical technique for elucidating the molecular structure of (R)-7-fluorochroman-4-amine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons will appear in the downfield region due to the deshielding effect of the benzene (B151609) ring, while the protons on the chroman ring and the amine group will be found in the upfield region.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | ~ 7.0 - 7.2 | d | ~ 8.0 - 9.0 |

| H-6 | ~ 6.7 - 6.9 | dd | J ≈ 8.0 - 9.0, 2.0 - 3.0 |

| H-8 | ~ 6.6 - 6.8 | dd | J ≈ 8.0 - 9.0, 2.0 - 3.0 |

| H-4 (methine) | ~ 4.0 - 4.2 | t | ~ 5.0 - 6.0 |

| H-2 (methylene) | ~ 4.2 - 4.4 | m | |

| H-3 (methylene) | ~ 2.0 - 2.3 | m | |

| -NH₂ (amine) | ~ 1.5 - 2.5 | br s |

Disclaimer: The data presented in this table is predicted based on theoretical principles and data from analogous compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (methine) | ~ 50 - 55 |

| C-2 (methylene) | ~ 65 - 70 |

| C-3 (methylene) | ~ 30 - 35 |

| C-8a (quaternary) | ~ 150 - 155 |

| C-7 (aromatic, C-F) | ~ 158 - 162 (d, ¹JCF ≈ 240-250 Hz) |

| C-5 (aromatic) | ~ 115 - 120 (d, JCF ≈ 8-10 Hz) |

| C-6 (aromatic) | ~ 110 - 115 (d, JCF ≈ 20-25 Hz) |

| C-8 (aromatic) | ~ 105 - 110 (d, JCF ≈ 2-4 Hz) |

| C-4a (quaternary) | ~ 120 - 125 |

Disclaimer: The data presented in this table is predicted based on theoretical principles and data from analogous compounds. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR Analysis

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The fluorine atom at the C-7 position of the chroman ring will produce a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom.

Expected ¹⁹F NMR Data for this compound:

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Reference Standard |

| C-7 Fluorine | ~ -110 to -120 | CFCl₃ |

Disclaimer: The data presented in this table is predicted based on theoretical principles and data from analogous compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., NOESY)

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in confirming the stereochemistry and spatial relationships between protons. A NOESY experiment on this compound would be expected to show correlations between the H-4 proton and the protons on the adjacent C-3 methylene (B1212753) group, as well as with the H-5 aromatic proton, helping to establish the three-dimensional structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₉H₁₀FNO), the expected exact mass can be calculated.

Expected Mass Spectrometry Data for this compound:

| Analysis | Predicted Value |

| Molecular Formula | C₉H₁₀FNO |

| Molecular Weight | 167.18 g/mol |

| Exact Mass [M+H]⁺ | 168.0819 |

| Key Fragmentation Ion 1 | m/z 151 (Loss of NH₃) |

| Key Fragmentation Ion 2 | m/z 123 (Loss of NH₃ and CO) |

Disclaimer: The data presented in this table is predicted based on theoretical principles. Actual experimental values and fragmentation patterns may vary depending on the ionization technique used.

The fragmentation pattern would likely involve the loss of the amine group (NH₂) followed by further fragmentation of the chroman ring, providing valuable structural information.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-F bond, the aromatic C-H and C=C bonds, and the C-O ether linkage.

Expected IR Absorption Bands for this compound:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong |

| N-H Bend (primary amine) | 1590 - 1650 | Medium |

| C-F Stretch | 1200 - 1300 | Strong |

| C-O Stretch (ether) | 1000 - 1300 | Strong |

Disclaimer: The data presented in this table is predicted based on theoretical principles. Actual experimental values may vary.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Specific X-ray diffraction data for the solid-state structure of this compound, including details on its crystal system, space group, and unit cell dimensions, are not available in the public domain based on the conducted searches.

Chromatographic Methods for Purity and Enantiomeric Excess Assessment

While chromatographic methods are standard for assessing the purity and enantiomeric excess of chiral amines, specific methods and validated results for this compound have not been reported in the searched literature.

No specific chiral HPLC methods detailing the stationary phase, mobile phase composition, flow rate, and detector conditions for the successful enantiomeric separation of this compound were found.

Detailed methods for the analysis of this compound using chiral GC, including derivatization procedures, column specifications, and temperature programs, are not described in the available resources.

Computational and Theoretical Investigations of R 7 Fluorochroman 4 Amine and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying organic molecules. It is employed to investigate the electronic structure, geometry, and various properties of (R)-7-fluorochroman-4-amine.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to find the minimum energy structure of the molecule. For a flexible molecule like this compound, this involves a thorough conformational analysis. The dihydropyran ring of the chroman scaffold can adopt several conformations, typically pseudo-chair and pseudo-boat forms. Additionally, the amine group at the C4 position can exist in either a pseudo-axial or pseudo-equatorial orientation, leading to multiple possible low-energy conformers.

DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are used to perform geometry optimizations on these potential conformers. nih.govbohrium.com The relative energies of the optimized structures are then calculated to determine the most stable conformer and the Boltzmann population of each at a given temperature. Such analyses have shown that for substituted chromans, the energy differences between conformers can be small, suggesting that multiple conformations may coexist in equilibrium. researchgate.netnih.gov For related chiral amines, conformational preferences are crucial for understanding their role in stereoselective reactions. researchgate.net

| Conformer | Amine Orientation | Ring Pucker | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|

| 1 | pseudo-equatorial | pseudo-chair | 0.00 | 75.3 |

| 2 | pseudo-axial | pseudo-chair | 1.15 | 15.1 |

| 3 | pseudo-equatorial | pseudo-boat | 2.50 | 5.8 |

| 4 | pseudo-axial | pseudo-boat | 3.20 | 3.8 |

Note: Data are hypothetical, based on typical energy differences found in computational studies of similar heterocyclic systems.

Prediction of Electronic Properties and Molecular Orbitals

DFT calculations are invaluable for elucidating the electronic landscape of a molecule. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests the molecule is more reactive. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group, while the LUMO is likely distributed over the aromatic system. The fluorine atom at the C7 position, being highly electronegative, influences the electronic distribution through inductive effects, generally lowering the energies of both HOMO and LUMO. nih.gov

Natural Bond Orbital (NBO) analysis can further detail the electronic structure, revealing charge distribution, hybridization, and intramolecular interactions like hyperconjugation and hydrogen bonding. nih.gov Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. bohrium.com

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.25 eV |

| LUMO Energy | -0.89 eV |

| HOMO-LUMO Gap | 5.36 eV |

| Dipole Moment | 2.15 D |

| Mulliken Charge on N | -0.78 e |

| Mulliken Charge on F | -0.45 e |

Note: Values are representative examples calculated at the B3LYP/6-31G(d) level of theory.

Spectroscopic Property Prediction (e.g., VCD, NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic data, which aids in the interpretation of experimental results.

Vibrational Circular Dichroism (VCD): VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. nih.gov The experimental VCD spectrum is compared with the spectrum computationally predicted for a specific enantiomer (e.g., the R-enantiomer). A good match confirms the absolute configuration. DFT calculations are the standard method for predicting VCD spectra, as they can accurately compute the necessary vibrational frequencies and rotational strengths for each normal mode. nih.govdtu.dk For chiral amines, this technique is particularly useful for unambiguously assigning stereochemistry. researchgate.net

NMR Chemical Shifts: DFT calculations can predict NMR chemical shifts with high accuracy, which is crucial for structural elucidation. nih.gov For ¹⁹F NMR, computational methods are especially valuable due to the large chemical shift range and sensitivity of fluorine to its electronic environment. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used. nih.gov Predicted isotropic shielding constants are often scaled using linear regression against experimental data from a set of known compounds to improve accuracy. nih.govresearchgate.netsemanticscholar.org This approach can reliably assign ¹⁹F chemical shifts in multifluorinated aromatic compounds. nih.govresearchgate.net

Molecular Dynamics Simulations

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and interactions with the environment, such as solvent molecules. nih.goviphy.ac.cn

For this compound, MD simulations can be used to:

Explore Conformational Flexibility: Simulate the transitions between different ring puckers and amine orientations in solution, providing a more realistic picture of the conformational ensemble than static DFT calculations alone. mdpi.com

Analyze Solvation: Study the specific interactions between the amine and fluoro groups with solvent molecules (e.g., water), including the formation and lifetime of hydrogen bonds. nih.govnih.gov

Predict Macroscopic Properties: By simulating a collection of molecules, MD can be used to predict bulk properties like density and the glass transition temperature of polymeric materials derived from similar amine compounds. iphy.ac.cnmdpi.com

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often inaccessible through experiments. rsc.org DFT can be used to map the potential energy surface of a reaction involving this compound.

This involves:

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate that connects reactants and products.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that a located transition state correctly connects the desired reactants and products. mdpi.com

For example, DFT could be used to study the mechanism of N-acylation, oxidation of the amine group, or electrophilic aromatic substitution on the benzene (B151609) ring. researchgate.net Such studies on related chroman-4-one systems have been used to confirm the stability of reaction intermediates and rationalize product distributions. nih.govacs.org Computational studies on the reaction of anilines with radicals have shown that H-abstraction from the amino group is a key pathway, a process that can be modeled in detail using DFT. mdpi.com

Analysis of Fluorine’s Electronic and Steric Effects on Chroman-4-amine (B2768764) Properties

The introduction of a fluorine atom at the C7 position of the chroman-4-amine scaffold has significant consequences for the molecule's properties.

Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect can decrease the basicity (pKa) of the amine group by withdrawing electron density from the nitrogen atom and the aromatic ring. This reduction in electron density also affects the reactivity of the aromatic ring towards electrophilic substitution. Computational analyses like NBO and MEP can quantify these electronic perturbations. nih.gov

Steric Effects: Fluorine has a relatively small van der Waals radius (1.47 Å), similar to that of hydrogen (1.20 Å). Therefore, it typically imparts minimal steric hindrance. researchgate.net However, its effect on local geometry can be significant. Computational geometry optimizations can precisely determine the changes in bond lengths and angles upon fluorination. The Activation Strain Model (ASM) is a computational approach that can be used to separate the steric and electronic contributions to the activation energy of a reaction, providing a deeper understanding of how fluorine substitution influences reactivity. mdpi.com

C-F Bond Properties and Stability

The carbon-fluorine (C-F) bond is a defining feature of fluorinated organic molecules due to its unique combination of strength and polarity. Computational studies, typically employing density functional theory (DFT), are instrumental in quantifying the properties of this bond within the specific chemical environment of the 7-fluorochroman (B67177) scaffold.

Table 1: Calculated C-F Bond Properties in a Model Fluorobenzene System

| Property | Typical Calculated Value | Significance |

|---|---|---|

| C-F Bond Length (Å) | ~1.35 | Shorter than C-H, C-C, or C-O bonds, indicating a strong interaction. |

| Bond Dissociation Energy (kcal/mol) | ~120-130 | One of the strongest single bonds to carbon, conferring high stability. |

| C-F Stretching Frequency (cm⁻¹) | 1000-1100 | Characteristic vibrational frequency useful for spectroscopic identification. |

Note: These are representative values for a fluorinated benzene ring and are expected to be similar for the 7-fluorochroman system. Actual values for this compound would require specific calculations.

Influence on Molecular Conformation and Reactivity

The conformation of the dihydropyran ring in chroman derivatives is a critical determinant of their biological activity. This ring typically adopts a half-chair or sofa conformation. The presence and position of substituents can influence the conformational preference and the energy barrier between different conformations.

For this compound, the fluorine atom at the 7-position is on the aromatic part of the scaffold and thus does not directly participate in the puckering of the dihydropyran ring. However, its electronic influence can subtly affect the bond lengths and angles throughout the molecule. More significantly, the amine group at the 4-position can exist in either an axial or equatorial orientation. Computational studies are crucial for determining the relative energies of these two conformers. organicchemistrytutor.comchemistrysteps.com

In general, for substituted cyclohexanes and related heterocyclic systems, bulky substituents prefer the equatorial position to minimize steric hindrance. libretexts.org The relative stability of the axial versus equatorial conformer of the 4-amino group in this compound can be calculated, with the equatorial conformer typically being favored. The energy difference between these two states is a key parameter that dictates the conformational equilibrium of the molecule in solution.

Table 2: Theoretical Conformational Analysis of the 4-Amino Group in a Chroman Ring

| Conformer | Dihedral Angle (H-C4-N-H) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Equatorial-Amine | ~180° (anti) | 0 (Reference) | >95 |

Note: This table illustrates the expected energetic preference based on general principles of conformational analysis. Specific computational modeling of this compound is needed for precise values.

The fluorine substituent also impacts the reactivity of the molecule. The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic substitution. Computational models can predict the reactivity of different positions on the aromatic ring by calculating parameters such as frontier molecular orbital energies (HOMO-LUMO gap) and atomic charges. These calculations can guide synthetic modifications and help to understand potential metabolic pathways. For instance, the presence of the fluorine at C-7 would direct any potential electrophilic attack to other positions on the benzene ring.

Strategic Applications of the R 7 Fluorochroman 4 Amine Scaffold in Medicinal Chemistry Research

Role as a Key Pharmaceutical Intermediate and Chiral Building Block

In the realm of drug discovery and development, the demand for enantiomerically pure chiral building blocks is ever-increasing. The stereochemistry of a drug molecule is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. (R)-7-fluorochroman-4-amine serves as a valuable chiral building block, providing a rigid scaffold with a defined stereocenter at the C4 position. The presence of the primary amine offers a versatile handle for a wide array of chemical transformations, allowing for its incorporation into more complex molecular architectures.

The fluorine atom at the C7 position is another key feature that enhances the utility of this scaffold as a pharmaceutical intermediate. The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity to target proteins through favorable electronic interactions, and increase membrane permeability and oral bioavailability.

While specific blockbuster drugs directly incorporating the this compound scaffold are not prominently documented in publicly available literature, its structural motifs are present in a variety of biologically active chroman derivatives. The combination of a chiral amine and a fluorine-substituted aromatic ring makes it an attractive intermediate for the synthesis of novel compounds in various therapeutic areas, including but not limited to neuroscience, oncology, and infectious diseases.

Table 1: Key Features of this compound as a Pharmaceutical Intermediate

| Feature | Description | Implication in Drug Discovery |

| Chiral Center | Defined (R)-stereochemistry at the C4 position. | Allows for stereospecific interactions with biological targets, potentially leading to improved efficacy and reduced off-target effects. |

| Primary Amine | A reactive functional group at the C4 position. | Serves as a versatile synthetic handle for amide bond formation, reductive amination, and other nucleophilic reactions to build molecular complexity. |

| Fluorine Substituent | An electron-withdrawing fluorine atom at the C7 position. | Can enhance metabolic stability, improve binding affinity, and modulate pKa and lipophilicity of the final compound. |

| Rigid Scaffold | The chroman ring system provides a conformationally constrained backbone. | Reduces the entropic penalty upon binding to a target and presents substituents in a well-defined spatial orientation. |

Scaffold for Structure-Activity Relationship (SAR) Studies of Chroman Derivatives

The this compound scaffold is an excellent platform for systematic Structure-Activity Relationship (SAR) studies. SAR studies are fundamental to medicinal chemistry, as they provide insights into how the chemical structure of a compound influences its biological activity. By systematically modifying the scaffold and assessing the resulting changes in activity, researchers can identify the key structural features required for optimal potency, selectivity, and pharmacokinetic properties.

The core structure of this compound offers several points for chemical modification. The primary amine can be acylated, alkylated, or converted into other functional groups to explore the impact of different substituents on biological activity. Furthermore, the aromatic ring can be further functionalized, although the existing fluorine atom already provides a key modulation.

A hypothetical SAR study could involve synthesizing a library of analogs by modifying the amine functionality and evaluating their activity against a specific biological target. The goal would be to understand the steric, electronic, and hydrogen-bonding requirements of the binding pocket. For instance, converting the amine to a series of amides with varying alkyl or aryl groups could probe the size and nature of a hydrophobic pocket adjacent to the amine.

Table 2: Hypothetical SAR Study of this compound Derivatives

| Compound ID | R-Group (Modification at the Amine) | Biological Activity (IC₅₀, µM) - Hypothetical Target X |

| 1 (Parent) | -H | 10.5 |

| 2 | -C(O)CH₃ (Acetyl) | 5.2 |

| 3 | -C(O)Ph (Benzoyl) | 2.8 |

| 4 | -CH₂Ph (Benzyl) | 8.1 |

| 5 | -SO₂CH₃ (Methanesulfonyl) | 15.7 |

This table is for illustrative purposes to demonstrate how SAR data for derivatives of this compound would be presented.

The rigid nature of the chroman ring makes this compound an ideal scaffold for the design of peptidomimetics and conformationally restricted analogues. Peptides often suffer from poor metabolic stability and low oral bioavailability. By incorporating the chroman scaffold, it is possible to mimic the spatial arrangement of amino acid side chains in a peptide while providing a non-peptidic backbone that is resistant to enzymatic degradation.

The amine group of this compound can serve as a surrogate for an amino acid's alpha-amine, and further functionalization can introduce side-chain mimics. This approach can lead to the discovery of potent and selective inhibitors of proteases or modulators of peptide-protein interactions. The conformational rigidity of the scaffold reduces the flexibility of the molecule, which can lead to higher binding affinity and selectivity for the target receptor.

Exploration of Molecular Targets and Target Identification Methodologies

Identifying the molecular targets of bioactive compounds is a critical step in drug discovery. The this compound scaffold can be utilized in various strategies for target identification and validation.

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that protein's function in a cellular or in vivo context. Derivatives of this compound can be elaborated into chemical probes by introducing a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) moiety) or a photoreactive group for covalent labeling of the target protein.

The primary amine provides a convenient attachment point for these functionalities, often via a linker to minimize steric hindrance. Once a potent and selective derivative of this compound is identified, it can be converted into a chemical probe to pull down its binding partners from cell lysates, a process known as target deconvolution.

Computational methods play an increasingly important role in modern drug discovery. The structure of this compound can be used as a query in in silico screening approaches to predict potential biological targets. Techniques such as pharmacophore modeling, molecular docking, and shape-based screening can identify proteins that are likely to bind to this scaffold.

Furthermore, the "druggability" of compounds based on this scaffold can be assessed using computational tools that predict ADME (absorption, distribution, metabolism, and excretion) properties and potential toxicities. These in silico assessments can help prioritize the synthesis of derivatives with a higher probability of success in preclinical and clinical development. The presence of the fluorine atom and the chiral center are important parameters in these predictive models.

Development of Novel Chemical Entities Based on the Chroman-4-amine (B2768764) Framework

The chroman-4-amine framework is recognized as a "privileged scaffold" in medicinal chemistry, serving as a foundational structure for the design and synthesis of novel chemical entities with a wide array of biological activities. nih.govnih.govacs.orgresearchgate.net Its structural versatility allows for modifications at various positions, leading to the development of compounds targeting a range of therapeutic areas, particularly in neurodegenerative diseases. nih.govcore.ac.uk Researchers have extensively used the chroman-4-one precursor to generate diverse libraries of chroman-4-amine derivatives through methods like reductive amination. core.ac.uk This approach facilitates the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets.

A significant area of investigation for chroman-4-amine derivatives has been their potential as inhibitors of enzymes implicated in neurodegenerative disorders, such as butyrylcholinesterase (BuChE) and monoamine oxidases (MAO). core.ac.uk For instance, a study on a series of gem-dimethyl-chroman-4-amine compounds revealed their selective inhibition of equine serum butyrylcholinesterase (eqBuChE), with inhibitory activities in the micromolar range. core.ac.uk Kinetic studies identified these compounds as mixed inhibitors. core.ac.uk

The substitution pattern on the chroman ring plays a critical role in determining the inhibitory activity. Research has shown that an 8-methoxy (8-OMe) substituted chroman-4-amine demonstrated the highest inhibitory activity against eqBuChE, whereas unsubstituted and 6-methyl substituted analogs showed more moderate activity. core.ac.uk These findings highlight the importance of specific structural modifications in enhancing the therapeutic potential of the chroman-4-amine scaffold.

The following table summarizes the inhibitory activities of selected chroman-4-amine derivatives against equine butyrylcholinesterase (eqBuChE).

| Compound | Substitution | IC50 (µM) against eqBuChE |

| 4a | Unsubstituted | 38 |

| 4b | 8-OMe | 7.6 |

| 4d | Naphthyl | 8.9 |

| 4e | 6-Methyl | 52 |

Data sourced from a 2022 study on chromane (B1220400) derivatives. core.ac.uk

Beyond BuChE inhibition, the chroman framework has been explored for its activity against other targets. The precursor, chroman-4-one, has been the basis for developing selective inhibitors of Sirtuin-2 (SIRT2), an enzyme linked to age-related neurodegenerative diseases. acs.org SAR studies on chroman-4-one derivatives identified key structural features for potent SIRT2 inhibition. These include an alkyl chain of three to five carbons at the C-2 position and the presence of larger, electron-withdrawing groups at the C-6 and C-8 positions. acs.org The integrity of the carbonyl group at C-4 was also found to be essential for inhibitory activity. acs.org

The table below presents the SIRT2 inhibitory activity of various chroman-4-one analogs.

| Compound | C-2 Substitution | C-6 Substitution | C-8 Substitution | SIRT2 Inhibition (%) at 200 µM | IC50 (µM) |

| 1a | n-Pentyl | Chloro | Bromo | 88 | 4.5 |

| 1k | n-Propyl | Chloro | Bromo | 76 | 10.6 |

| 1l | n-Heptyl | Chloro | Bromo | 57 | >200 |

| 1n | Isopropyl | Chloro | Bromo | 52 | >200 |

Data from a 2012 Journal of Medicinal Chemistry publication. acs.org

The chroman-4-one scaffold is not only a precursor for chroman-4-amines but also a versatile building block for a wide range of heterocyclic compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. nih.govmdpi.com The development of new synthetic methodologies continues to expand the chemical space accessible from the chroman framework, enabling the creation of novel molecules with potential therapeutic applications. nih.govmdpi.com

Future Research Directions for R 7 Fluorochroman 4 Amine

Advancements in Asymmetric Synthesis Towards Sustainability

The development of efficient and sustainable methods for producing enantiomerically pure (R)-7-fluorochroman-4-amine is a foundational area for future research. Current synthetic strategies often rely on classical resolution or chiral auxiliaries, which can be inefficient and generate significant waste. Future efforts should focus on catalytic asymmetric methods that are more atom-economical and environmentally benign.

Key research objectives in this area include:

Development of Novel Organocatalysts: Exploring new classes of small organic molecules to catalyze the asymmetric synthesis of the chroman core or the introduction of the amine functionality with high enantioselectivity. researchgate.netmdpi.com Organocatalysis offers a metal-free and often milder alternative to traditional metal-based catalysts.

Biocatalytic Approaches: Investigating the use of enzymes, such as transaminases, for the asymmetric amination of a corresponding ketone precursor. nih.gov Biocatalysis can offer unparalleled selectivity under mild, aqueous conditions, aligning with the principles of green chemistry. dntb.gov.uamdpi.com

Flow Chemistry Synthesis: Adapting and optimizing asymmetric syntheses for continuous flow processes. This can lead to improved reaction control, higher yields, and safer handling of reactive intermediates, ultimately facilitating scalable and more sustainable production.

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

Table 1: Prospective Sustainable Asymmetric Synthesis Strategies for this compound

| Strategy | Potential Advantages | Key Research Challenges |

| Organocatalysis | Metal-free, milder reaction conditions, readily available catalysts. | Catalyst loading, substrate scope, and scalability. |

| Biocatalysis | High enantioselectivity, mild aqueous conditions, biodegradable catalysts. | Enzyme stability, substrate specificity, and process optimization. |

| Flow Chemistry | Enhanced safety, improved reproducibility, and potential for automation. | Reactor design, catalyst immobilization, and process parameter optimization. |

Expanding the Scope of Derivatization and Functionalization

To explore the structure-activity relationship (SAR) of this compound, a diverse library of derivatives is required. Future research should focus on selective functionalization of the chroman scaffold and the primary amine.

Promising areas for derivatization include:

N-Functionalization: Acylation, sulfonylation, and alkylation of the primary amine to introduce a variety of substituents that can modulate physicochemical properties and biological activity.

Aromatic Ring Substitution: Exploring electrophilic aromatic substitution reactions on the benzene (B151609) ring of the chroman moiety to introduce additional functional groups. The directing effects of the existing fluorine and oxygen atoms will be a key consideration.

Scaffold Hopping and Bioisosteric Replacement: Synthesizing analogs where the chroman core is replaced by other privileged heterocyclic systems to explore new chemical space and potentially discover novel biological activities.

Integration of Advanced Computational Approaches in Design

Computational chemistry and molecular modeling can significantly accelerate the drug discovery process by providing insights into ligand-protein interactions and predicting the properties of novel compounds.

Future computational studies on this compound and its derivatives could involve:

Virtual Screening: Using the this compound scaffold as a starting point for virtual screening campaigns against various biological targets to identify potential new therapeutic applications.

Molecular Docking and Dynamics Simulations: Elucidating the binding modes of this compound derivatives with their biological targets to guide the design of more potent and selective analogs.

ADMET Prediction: Employing in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing.

Exploration of New Biological Pathways and Targets

While the primary biological targets of this compound may be established, its structural features suggest the potential for activity against other pathways.

Future biological investigations should include:

Phenotypic Screening: Testing this compound and its derivatives in a variety of cell-based assays to identify unexpected biological activities and potential new therapeutic indications.

Target Deconvolution: For any promising hits from phenotypic screens, employing chemoproteomics and other target identification methods to determine the specific molecular targets responsible for the observed biological effects.

Exploration of Allosteric Modulation: Investigating the possibility that this compound or its derivatives could act as allosteric modulators of their targets, which can offer advantages in terms of selectivity and reduced side effects. The potential for dual-inhibition of targets like IDO1 and STAT3, as seen with some structurally related compounds, could also be a fruitful area of investigation. mdpi.com

Development of Multidisciplinary Research Collaborations

The multifaceted nature of modern drug discovery and development necessitates a collaborative approach. Future progress with this compound will be significantly enhanced by fostering collaborations between different scientific disciplines.

Key collaborative efforts should involve:

Academia-Industry Partnerships: Combining the innovative research from academic labs with the drug development expertise and resources of pharmaceutical companies to translate basic scientific discoveries into clinical applications.

Consortia of Synthetic and Biological Chemists: Bringing together experts in synthetic chemistry to create novel derivatives and biologists to evaluate their therapeutic potential in a synergistic and iterative manner.

Integration with Material Science: For compounds with potential applications beyond pharmaceuticals, for instance as derivatization agents in analytical chemistry, collaboration with material scientists could be beneficial. nih.gov

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel therapeutics and scientific tools.

常见问题

Q. How can researchers synthesize (R)-7-fluorochroman-4-amine with high enantiomeric purity?

Methodological Answer: Enantioselective synthesis typically employs chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques like chiral chromatography. For fluorinated chroman derivatives, optimizing reaction conditions (temperature, solvent polarity) is critical to minimize racemization. Storage under inert atmospheres (2–8°C) preserves stereochemical integrity post-synthesis .

Q. What analytical techniques confirm the enantiomeric purity of this compound?

Methodological Answer: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) and polarimetric detection. Complementary methods include X-ray crystallography for absolute configuration verification and circular dichroism (CD) spectroscopy to compare optical activity against known standards. Cross-validate results with -NMR to detect trace impurities .

Q. How should researchers handle safety concerns related to this compound in laboratory settings?

Methodological Answer: Adhere to GHS hazard codes (H302, H315, H319, H335) by using fume hoods, nitrile gloves, and eye protection. Conduct risk assessments for inhalation/ingestion routes. Store in sealed, labeled containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How can contradictions in reported solubility data for this compound be resolved?

Methodological Answer: Replicate experiments under standardized conditions (e.g., USP <1174> guidelines) using controlled solvent systems (DMSO, PBS). Apply statistical tools (ANOVA, Tukey’s test) to identify outliers. Publish raw data with metadata (pH, temperature) to enable cross-study comparisons .

Q. What experimental designs are optimal for evaluating this compound’s pharmacokinetic interactions with cytochrome P450 enzymes?

Methodological Answer: Use human liver microsomes (HLMs) for in vitro CYP inhibition assays. Employ LC-MS/MS to quantify metabolite formation rates. Include positive controls (e.g., ketoconazole for CYP3A4) and validate results with time-dependent inhibition (TDI) studies. Address inter-individual variability by testing multiple donor pools .

Q. How can computational modeling predict the binding affinity of this compound to serotonin receptors?

Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) using receptor crystal structures (e.g., 5-HT PDB: 7E2Z). Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Cross-reference with in vitro radioligand displacement assays (e.g., -8-OH-DPAT) for empirical confirmation .

Data Management & Reproducibility

Q. How should large-scale screening data for this compound’s bioactivity be structured for reproducibility?

Methodological Answer: Organize raw datasets (e.g., IC values, dose-response curves) in FAIR-compliant repositories (Zenodo, Figshare). Use standardized formats (CSV, JSON) with metadata (assay conditions, instrument calibration). Include negative controls and Z’-factor calculations to validate assay quality .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer: Implement quality-by-design (QbD) principles: Define critical quality attributes (CQAs) like enantiomeric excess (EE%) and optimize reaction parameters via design-of-experiments (DoE). Use PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring .

Ethical & Collaborative Considerations

Q. How can researchers balance open-data mandates with intellectual property concerns for this compound?

Methodological Answer: Deposit non-proprietary data (e.g., crystallography files, assay protocols) in public repositories under CC-BY licenses. Use embargo periods or controlled-access platforms (e.g., EMBL-EBI) for sensitive datasets. Clearly document licensing terms in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。